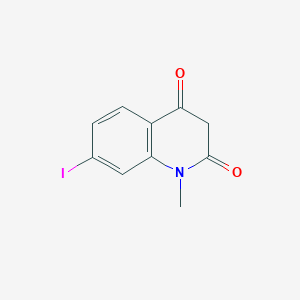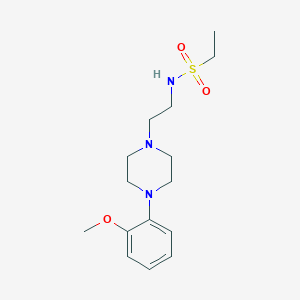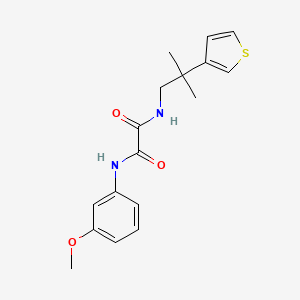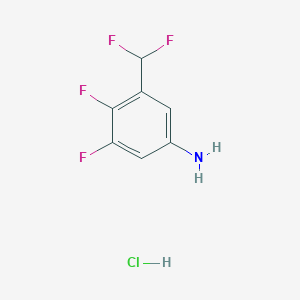
7-Iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is a useful research compound. Its molecular formula is C10H8INO2 and its molecular weight is 301.083. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Highly Efficient Syntheses of Quinolindiones : Researchers have developed highly efficient and practical syntheses for quinolindiones, including methods that could potentially be applied to 7-Iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione. These methods involve steps like nitration, reduction-acylation, and oxidation, providing pathways to potent antitumor agents like lavendamycin methyl ester with excellent yields (Behforouz et al., 1996).
Innovative Formation of Quinoline Derivatives : An improved preparation of quinoline derivatives has been developed, which could be relevant for the synthesis of this compound. This involves the oxidation of methyl groups to aldehydes, followed by a Friedländer condensation, indicating a versatile approach to synthesize related compounds (Riesgo et al., 1996).
Medicinal Chemistry Applications
Antihypertensive and Vasodilator Properties : Derivatives similar to this compound have been synthesized and tested for their antihypertensive and vasodilator properties. Compounds in this series show significant activity as arteriolar dilators and inhibitors of cAMP phosphodiesterase and platelet aggregation, indicating potential for cardiovascular drug development (Lal et al., 1984).
Material Science and Chemosensors
Fluorescent Chemosensors for Metal Ions : A compound based on naphthalimide and julolidine moieties, akin to the structural complexity of this compound, has been developed as a chemosensor for Group IIIA metal ions (Al3+, Ga3+, and In3+). This sensor exhibits 'off-on' fluorescence responses, showcasing the compound's utility in detecting and differentiating metal ions, which could have applications in environmental monitoring and biological research (Jang et al., 2018).
Propiedades
IUPAC Name |
7-iodo-1-methylquinoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-12-8-4-6(11)2-3-7(8)9(13)5-10(12)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQFLCFUUHGWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)C2=C1C=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864055-85-5 |
Source


|
| Record name | 7-iodo-1-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate](/img/structure/B2729186.png)
![N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2729190.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2729191.png)
![2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2729193.png)


![N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2729199.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2729201.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2729202.png)
![4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2729203.png)
![Thiazolo[4,5-c]pyridin-2-amine, N,N-dimethyl-](/img/structure/B2729204.png)

